5-Chloro-1,2-difluoro-3-methoxybenzene

Description

IUPAC Nomenclature and Molecular Formula

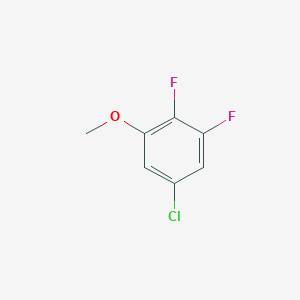

The systematic nomenclature of 5-chloro-1,2-difluoro-3-methoxybenzene follows International Union of Pure and Applied Chemistry conventions for substituted benzene derivatives. The compound name indicates a benzene ring with four substituents positioned at specific carbon atoms: a chlorine atom at position 5, fluorine atoms at positions 1 and 2, and a methoxy group at position 3. The numbering system begins with the fluorine-bearing carbon designated as position 1, proceeding sequentially around the aromatic ring to assign the lowest possible numbers to all substituents.

The molecular formula C₇H₅ClF₂O represents the elemental composition with seven carbon atoms, five hydrogen atoms, one chlorine atom, two fluorine atoms, and one oxygen atom. The molecular weight is consistently reported as 178.56-178.57 atomic mass units across multiple sources, reflecting the combined mass contributions of all constituent atoms. The systematic arrangement of these atoms creates a substituted aromatic system where the electron-withdrawing halogen substituents and electron-donating methoxy group create distinct electronic environments around the benzene ring.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅ClF₂O | |

| Molecular Weight | 178.56-178.57 amu | |

| IUPAC Name | This compound |

The molecular structure demonstrates the characteristic aromatic stability of benzene while incorporating multiple heteroatom substituents that significantly alter the electronic distribution and chemical reactivity compared to unsubstituted benzene. The presence of both electron-withdrawing halogens and the electron-donating methoxy substituent creates a complex electronic environment that influences both physical properties and chemical behavior.

Synonyms and CAS Registry Number

Additional identifying codes include the MDL number MFCD28750478, which serves as an alternative database reference particularly useful in cheminformatics applications and molecular modeling databases. The standardized SMILES notation COC1=C(F)C(F)=CC(Cl)=C1 provides a linear text representation of the molecular structure that enables computer-readable chemical information exchange. The International Chemical Identifier key RXDLGYBADNIFQI-UHFFFAOYSA-N offers another layer of structural identification through its algorithmic generation from the complete molecular connectivity.

| Identifier Type | Value | Purpose |

|---|---|---|

| CAS Number | 1804875-58-8 | Primary registry identification |

| MDL Number | MFCD28750478 | Database reference |

| SMILES | COC1=C(F)C(F)=CC(Cl)=C1 | Linear structure notation |

| InChIKey | RXDLGYBADNIFQI-UHFFFAOYSA-N | Algorithmic identifier |

2D/3D Structural Representation

The two-dimensional structural representation of this compound depicts a planar benzene ring with substituents arranged according to the established numbering system. The aromatic ring maintains its characteristic hexagonal geometry with alternating single and double bonds, though the actual electronic structure involves delocalized pi electrons distributed equally around the ring system. The methoxy group (-OCH₃) extends from the benzene ring at position 3, with the oxygen atom directly bonded to the aromatic carbon and the methyl group providing additional steric bulk.

The positioning of fluorine atoms at adjacent positions 1 and 2 creates a vicinal difluoro substitution pattern that significantly influences both the electronic properties and three-dimensional geometry of the molecule. These electronegative fluorine atoms withdraw electron density from the aromatic system through both inductive and resonance effects, creating electron-deficient regions that affect subsequent chemical reactivity. The chlorine substituent at position 5 provides an additional electron-withdrawing influence while contributing substantial steric bulk due to its larger atomic radius compared to fluorine.

Three-dimensional molecular modeling reveals important conformational characteristics that are not apparent from two-dimensional representations alone. Research on related difluorobenzamide derivatives demonstrates that adjacent fluorine substitution can induce non-planar conformations in aromatic systems, with torsion angles deviating significantly from planarity. For 2,6-difluoro-3-methoxybenzamide derivatives, conformational analysis shows preferential non-planar arrangements with torsion angles around -27 degrees, contrasting with the planar conformations typical of non-fluorinated analogs.

The InChI representation 1S/C7H5ClF2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 provides a complete connectivity description that enables accurate three-dimensional structure generation through computational chemistry methods. This representation accounts for all atomic connections, hydrogen positions, and charge distributions necessary for molecular modeling applications and conformational analysis studies.

Isomeric Forms and Conformational Analysis

The conformational landscape of this compound involves primarily rotational isomerism around the carbon-oxygen bond connecting the methoxy group to the benzene ring. Research on structurally related fluoroanisole derivatives provides insight into the conformational preferences and energy barriers associated with methoxy group rotation in fluorinated aromatic systems. Studies of 3-fluoroanisole demonstrate that fluorine substitution affects both the preferred conformations and the barriers to internal rotation compared to unsubstituted anisole.

Computational analysis of related compounds reveals that fluorine substitution, particularly in ortho positions, can stabilize non-planar conformations that deviate from the typical planar arrangement observed in simple anisole derivatives. For 2-fluoroanisole, experimental and theoretical studies identify two primary conformational minima: a planar anti form representing approximately 70% of the population and a nonplanar form with the methyl group rotated toward the fluorine atom. The nonplanar conformation exhibits a torsion angle of approximately 57 degrees around the carbon-oxygen-carbon axis.

The presence of two adjacent fluorine atoms in this compound likely influences the conformational preferences through both steric and electronic effects. Studies of 2,6-difluoroanisole show that difluorination causes a conformational change from planar orientation in unsubstituted anisole to perpendicular orientation, indicating substantial structural perturbation due to fluorine substitution. The energy differences between conformational states become reduced in fluorinated systems, making alternative conformations more accessible at ambient temperatures.

| Conformational Parameter | Fluorinated Systems | Non-fluorinated Systems |

|---|---|---|

| Preferred Geometry | Non-planar to perpendicular | Planar |

| Torsion Angle Range | 25-60 degrees | 0-10 degrees |

| Energy Barrier | Reduced | Higher |

| Population Distribution | More evenly distributed | Heavily favors planar |

The chlorine substituent at position 5 adds additional complexity to the conformational analysis through its steric bulk and electronic effects. While not directly adjacent to the methoxy group, the chlorine atom influences the overall electron distribution and may affect the relative energies of different conformational states. The combined influence of multiple halogen substituents creates a unique electronic environment that distinguishes this compound from simpler fluoroanisole or chloroanisole derivatives studied in the literature.

Molecular modeling studies using density functional theory methods would be necessary to fully characterize the conformational preferences specific to this compound. Such calculations would need to account for the cooperative effects of multiple substituents and their influence on both the methoxy group conformation and any potential non-planarity in the overall molecular geometry induced by the halogen substitution pattern.

Properties

IUPAC Name |

5-chloro-1,2-difluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDLGYBADNIFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Chlorinated Aromatics

The preparation of difluorinated chlorobenzenes often utilizes nucleophilic aromatic substitution (SNAr) of chlorinated precursors with fluoride sources. A representative method from patent CN106008329A describes the preparation of 5-chloro-2,3-difluoropyridine via:

- Starting from chlorinated pyridine derivatives.

- Using a mixture of cesium fluoride and potassium fluoride as fluorinating agents.

- Employing solvents such as sulfolane and dimethyl sulfoxide.

- Conducting the reaction at elevated temperatures (145°C to 190°C) for extended periods (17 to 19 hours).

- Achieving high yields (~90%) and purity (~97%) of the difluorinated chlorinated product.

Though this example is for a pyridine ring, the mechanism and conditions are applicable to benzene derivatives for introducing fluorine atoms ortho or meta to chlorine substituents.

Chlorination

Chlorination of aromatic rings can be achieved by:

- Electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide (NCS) under Lewis acid catalysis.

- Chlorination of amino-substituted precursors followed by diazotization and Sandmeyer reactions to replace amino groups with chlorine, as shown in the preparation of chlorinated pyridines.

Methoxylation (Introduction of the Methoxy Group)

The methoxy group can be introduced by:

- Nucleophilic aromatic substitution of a hydroxy-substituted aromatic intermediate with methyl iodide or dimethyl sulfate in the presence of a base.

- Direct methylation of phenol derivatives under basic conditions.

- Alternatively, methoxylation can be introduced earlier in the synthesis sequence on a hydroxy-substituted intermediate before halogenation steps to avoid deactivation of the aromatic ring.

Representative Synthetic Route Proposal

Based on the above methods, a plausible synthetic route for this compound is:

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Fluorinating Agents | CsF and KF mixture | High nucleophilicity, effective for SNAr |

| Solvents | Sulfolane, Dimethyl sulfoxide (DMSO) | High boiling, polar aprotic solvents |

| Reaction Temperature | 145°C to 190°C | Elevated temperatures favor fluorination |

| Reaction Time | 17 to 19 hours | Ensures complete substitution |

| Chlorination Method | Cl2 gas or NCS with Lewis acid catalyst | Requires regioselectivity control |

| Methoxylation | Methyl iodide, base (e.g., K2CO3) | Mild conditions, high yield |

| Yield | Up to 90% for fluorination step | High purity achievable |

Analytical and Research Findings

- Fluorination using cesium fluoride and potassium fluoride mixtures in sulfolane/DMSO solvents provides high yields (~90%) and purities (~97%) for chlorodifluorinated aromatic compounds.

- Infrared spectroscopy confirms characteristic C–F stretching vibrations around 1170–1250 cm⁻¹ and C–Cl stretching near 730–795 cm⁻¹, consistent with the substitution pattern.

- Nucleophilic aromatic substitution is favored on activated aromatic rings bearing electron-withdrawing groups such as chlorine and fluorine.

- Methoxylation via methylation of phenolic intermediates is well-established, providing high yields under mild conditions.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2-difluoro-3-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of simpler aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Reduction: Products include dehalogenated benzene derivatives.

Scientific Research Applications

Organic Chemistry

5-Chloro-1,2-difluoro-3-methoxybenzene serves as a building block in the synthesis of more complex organic molecules. Its distinct substitution pattern is advantageous for developing new materials and pharmaceuticals. The compound can undergo various chemical reactions:

- Substitution Reactions : Participates in nucleophilic aromatic substitutions where halogen atoms are replaced by nucleophiles.

- Oxidation Reactions : The methoxy group can be oxidized to form aldehydes or carboxylic acids.

- Reduction Reactions : Can be reduced to remove halogen atoms, leading to simpler aromatic compounds.

Biological Applications

In biological research, this compound is utilized as a probe to study enzyme-catalyzed reactions and biological pathways involving halogenated aromatic compounds. Its halogenated nature enhances binding affinity to specific proteins, making it useful in investigating enzyme interactions and mechanisms.

Medicinal Chemistry

This compound acts as an intermediate in synthesizing potential drug candidates targeting specific receptors or enzymes. The compound's unique properties allow for the design of multitargeted therapeutics that could address complex diseases such as Alzheimer's by stabilizing microtubules and inhibiting inflammatory pathways .

Industrial Applications

The compound finds use in producing agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for applications in organic semiconductors and materials science . Furthermore, fluorinated compounds are increasingly recognized for their role in enhancing drug properties related to absorption and metabolism .

Case Studies

Mechanism of Action

The mechanism of action of 5-Chloro-1,2-difluoro-3-methoxybenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity to target proteins, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-chloro-1,2-difluoro-3-methoxybenzene with structurally related halogenated aromatic compounds, focusing on synthesis, physical properties, and reactivity.

Physical Properties

Table 2 compares melting points (mp) and molecular weights (MW) of related compounds:

The carbaldehyde derivative (mp 78–79°C) demonstrates that chloro and methyl substituents lower melting points compared to bulkier analogs.

Key Research Findings and Limitations

Synthesis Challenges : Multi-halogenated benzenes often require stringent temperature control to prevent dehalogenation. ’s success with PEG-400 in pyrazole systems suggests PTC could mitigate these issues .

Lack of Direct Data: No peer-reviewed studies specifically address this compound. Extrapolations are based on analogs like 5-chloro-1,3-dimethylpyrazole derivatives and benzamide ligands .

Biological Activity

5-Chloro-1,2-difluoro-3-methoxybenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by the presence of chlorine and fluorine substituents on the benzene ring, along with a methoxy group. This unique substitution pattern enhances its reactivity and binding affinity to various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen atoms in its structure are known to influence the compound's binding affinity, which can lead to either activation or inhibition of biological pathways. For instance, it has been noted that the compound may serve as an inhibitor in enzyme-catalyzed reactions, acting as a probe for studying biological pathways involving halogenated compounds.

Biological Applications

1. Medicinal Chemistry:

- Drug Development: this compound is utilized as an intermediate in the synthesis of potential drug candidates targeting specific receptors or enzymes. Its structural characteristics allow for modifications that can enhance therapeutic efficacy.

- NLRP3 Inhibitors: Research has indicated that derivatives of this compound can act as inhibitors of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. The presence of methoxy and chloro groups has been shown to significantly affect the potency of these inhibitors .

2. Anticancer Activity:

- Studies have revealed that compounds structurally related to this compound exhibit potent anticancer properties. For example, certain derivatives demonstrated significant antiproliferative effects on breast cancer cell lines (MCF-7) with IC50 values as low as 0.075 µM . The mechanism involves interference with tubulin polymerization and induction of apoptosis through modulation of apoptotic proteins such as Bcl-2 and Bax .

Case Study 1: Inhibition of NLRP3 Inflammasome

A recent study focused on designing small molecule inhibitors targeting the NLRP3 inflammasome using derivatives of this compound. The results indicated that modifications to the methoxy group significantly influenced inhibitory potency, suggesting a structure-activity relationship (SAR) critical for drug design .

Case Study 2: Anticancer Efficacy

In vitro assays conducted on MCF-7 cells showed that analogs featuring the 5-chloro and methoxy substitutions resulted in enhanced cytotoxicity compared to other halogenated compounds. The most potent analogs had IC50 values ranging from 0.075 µM to 0.620 µM, indicating their potential as effective anticancer agents .

Data Summary

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | NLRP3 Inflammasome Inhibition | ~0.075 | Enzyme inhibition |

| Related Analog A | MCF-7 Breast Cancer Cells | 0.095 | Tubulin polymerization inhibition |

| Related Analog B | MCF-7 Breast Cancer Cells | 0.620 | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Chloro-1,2-difluoro-3-methoxybenzene in laboratory settings?

- Methodological Answer : Prioritize engineering controls (e.g., fume hoods, closed systems) and personal protective equipment (PPE) including nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved vapor respirators) is advised for prolonged exposure. Emergency measures should include immediate decontamination via safety showers and eyewash stations, as outlined in general halogenated aromatic compound safety guidelines .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Reagent Selection : Use meta-chloroperbenzoic acid (mCPBA) for selective methoxylation, followed by halogenation with sulfur tetrafluoride (SF₄) to introduce fluorine atoms.

- Temperature Control : Maintain reaction temperatures between –10°C and 25°C to avoid side reactions (e.g., demethylation or over-halogenation).

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity can be confirmed via GC-MS or HPLC (>98% by area normalization) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at C3, chlorine at C5).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ at m/z 208.9872).

- Elemental Analysis : Validate C, H, Cl, and F content (theoretical: C 45.01%, H 2.71%, Cl 14.19%, F 15.23%).

- Melting Point : Compare observed values (e.g., 56–58°C) to literature data to assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

- Methodological Answer :

- Data Triangulation : Cross-reference melting points, solubility, and spectral data across multiple databases (e.g., PubChem, ChemIDplus, EPA DSSTox) to identify outliers.

- Batch Analysis : Compare results from independent syntheses (e.g., differing starting materials or catalysts) to isolate variability sources.

- Quality Control : Use standardized protocols for characterization (e.g., identical NMR solvent, temperature) to minimize experimental discrepancies .

Q. What strategies mitigate degradation of this compound during long-term storage?

- Methodological Answer :

- Storage Conditions : Store under inert atmosphere (argon) at –20°C in amber glass vials to prevent photodegradation and hydrolysis.

- Stability Testing : Conduct accelerated aging studies (40°C/75% relative humidity for 6 months) with periodic HPLC analysis to track impurity profiles.

- Additives : Include stabilizers like BHT (0.01% w/w) to inhibit radical-mediated decomposition .

Q. How does the electronic effect of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution and predict regioselectivity in Suzuki-Miyaura couplings.

- Experimental Validation : Compare reaction yields using Pd(PPh₃)₄ vs. Pd(dba)₂ catalysts with varying aryl boronic acids. Tabulate results to correlate substituent positions with reactivity:

| Boronic Acid | Catalyst | Yield (%) | Regioselectivity |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄ | 78 | C2 vs. C6 (3:1) |

| 3-Nitrophenyl | Pd(dba)₂ | 65 | C6 dominant |

- Mechanistic Insight : Methoxy groups enhance electron density at adjacent positions, favoring oxidative addition at C2 .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported biological activity of derivatives of this compound?

- Methodological Answer :

- Dose-Response Curves : Replicate assays (e.g., IC₅₀ determinations) under identical conditions (cell line, incubation time).

- Impurity Profiling : Use LC-MS to verify if trace byproducts (e.g., dechlorinated analogs) contribute to observed activity.

- Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., chlorine at C5 correlates with 2-fold higher antimicrobial potency) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.